2,4-Diethoxybenzoic acid
Description
Contextual Significance within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are a cornerstone class of compounds in organic chemistry, known for their reactivity and presence in a multitude of natural and synthetic molecules. 2,4-Diethoxybenzoic acid belongs to this family, specifically as a di-substituted benzoic acid. cymitquimica.comontosight.ai The presence of two electron-donating ethoxy groups at the ortho and para positions to the carboxylic acid function significantly influences the electronic properties of the benzene (B151609) ring and the reactivity of the carboxyl group. This substitution pattern makes it an interesting subject for studying reaction mechanisms and structure-property relationships within its chemical class.
Overview of Research Trajectories and Academic Contributions
Research involving this compound and its close analogs has evolved from foundational synthesis and characterization to more complex applications. Initial studies focused on establishing synthetic pathways and understanding its basic chemical behavior. More recent academic contributions have highlighted its utility as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials. chemimpex.comlookchem.com Trajectories now point towards its incorporation into functional materials, such as metal-organic frameworks and polymers, and exploring the biological activities of its derivatives.
Interdisciplinary Relevance in Chemical Sciences
The utility of this compound is not confined to a single discipline. Its relevance extends across several branches of chemistry. In materials science, it is explored as a component for advanced polymers and organic electronic materials. cymitquimica.comchemimpex.comlookchem.com In medicinal chemistry, its derivatives are investigated for potential therapeutic applications, leveraging the established biological activity of many benzoic acid-based compounds. chemimpex.comlookchem.com Furthermore, it serves as a building block in the fragrance and flavoring industry, demonstrating its broad interdisciplinary value. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
2,4-diethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAATGIOFSGRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403166 | |
| Record name | 2,4-Diethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19074-30-7 | |
| Record name | 2,4-Diethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2,4 Diethoxybenzoic Acid and Its Derivatives
Established Synthetic Pathways to 2,4-Diethoxybenzoic Acid
The synthesis of this compound typically begins with a suitably substituted precursor, which is then modified through alkylation and other functionalization techniques.
A primary and logical precursor for the synthesis of this compound is 2,4-dihydroxybenzoic acid. wikipedia.org This starting material possesses the core benzoic acid structure with hydroxyl groups at the desired positions for subsequent etherification. The synthesis of 2,4-dihydroxybenzoic acid itself can be achieved through methods like the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol. wikipedia.orgyoutube.comgoogle.com This reaction, when applied to di- and trihydric phenols, proceeds under relatively convenient conditions. youtube.com
Another approach involves the use of precursors like 2-amino-3,4-dihydroxybenzoic acid, which can be ethylated to produce related diethoxybenzoic acid derivatives. While not a direct route to this compound, this illustrates the broader strategy of employing functionalized benzoic acids as foundational synthons.
The key transformation in synthesizing this compound from 2,4-dihydroxybenzoic acid is the Williamson ether synthesis. This involves the alkylation of the hydroxyl groups with an ethylating agent, typically an ethyl halide such as ethyl bromide, in the presence of a base. nih.gov
Historically, bases like sodium carbonate, potassium carbonate, and sodium bicarbonate have been used in polar aprotic solvents such as DMF, DMSO, or acetone. nih.gov However, these conditions can sometimes lead to low yields and the formation of side products due to competing O-alkylation at the carboxylate group or dialkylation. nih.gov
More recent advancements have focused on improving the regioselectivity and efficiency of this alkylation. For instance, the use of cesium bicarbonate (CsHCO₃) in acetonitrile (B52724) has been shown to provide excellent regioselectivity for the 4-position in 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, offering high yields and a broad substrate scope. nih.gov While this specific example is for aldehydes and ketones, the underlying principle of using milder and more selective reagents is applicable to the synthesis of this compound. The reaction conditions for a cesium bicarbonate-mediated alkylation are detailed in the table below.
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 2,4-dihydroxybenzaldehyde | Ethyl bromide, CsHCO₃ | Acetonitrile | 80 °C | 4 hours | Up to 95% |
| 2,4-dihydroxyacetophenone | Ethyl bromide, CsHCO₃ | Acetonitrile | 80 °C | 6 hours | Up to 95% |
Table 1: Cesium Bicarbonate-Mediated Alkylation Conditions. nih.gov
While direct catalytic ozonolysis is not a standard method for the primary synthesis of this compound, it is a significant process in the context of benzoic acid chemistry, particularly in degradation and environmental remediation studies. researchgate.netsemanticscholar.orgrsc.orgrsc.org Catalytic ozonation involves the use of catalysts, often metal oxides, to enhance the generation of highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) from ozone. researchgate.netrsc.orgacs.org These radicals are potent oxidizing agents that can react with benzoic acids. researchgate.net
Research has shown that catalysts such as cerium-manganese binary oxides (Ce-Mn/Al₂O₃) and cerium oxide (CeO₂) films can significantly enhance the degradation and mineralization of benzoic acid in aqueous solutions. researchgate.netsemanticscholar.orgrsc.orgrsc.org The catalytic process often involves the interaction of ozone with the catalyst surface, leading to the formation of ROS which then attack the aromatic ring. semanticscholar.orgrsc.org While the primary application of this technology is in water treatment, the fundamental principles of activating the benzoic acid ring system through catalytic processes are relevant to broader synthetic chemistry. rsc.orgrsc.org
| Catalyst | Target Pollutant | Outcome |
| Ce-Mn/Al₂O₃ | Benzoic Acid | Enhanced catalytic ozonation and stability. semanticscholar.org |
| CeO₂ films | Benzoic Acid | Over 80% mineralization rate. rsc.orgrsc.org |
| Reduced Graphene Oxide (rGO) | p-Hydroxylbenzoic Acid (PHBA) | Superior activity in activating ozone for catalytic oxidation. acs.org |
Table 2: Catalysts in the Ozonation of Benzoic Acids. semanticscholar.orgrsc.orgrsc.orgacs.org
Advanced Derivatization Techniques Utilizing this compound as a Building Block
The carboxylic acid functionality of this compound makes it a valuable starting material for creating a variety of derivatives, primarily through esterification and amidation reactions. cymitquimica.com
Esterification is a fundamental reaction for derivatizing carboxylic acids. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. saskoer.caathabascau.canumberanalytics.com This is a reversible reaction, and to drive it towards the product side, an excess of the alcohol is often used, or water is removed as it is formed. saskoer.caathabascau.ca
For the synthesis of esters from this compound, the general reaction would be:
This compound + R-OH (Alcohol) ⇌ 2,4-Diethoxybenzoate Ester + H₂O
The choice of alcohol (R-OH) determines the resulting ester. Strong acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically employed. saskoer.canumberanalytics.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol, and subsequent elimination of water. numberanalytics.com
Alternative methods for esterification that can be applied to this compound include reaction with acid chlorides or the use of coupling agents to activate the carboxylic acid. athabascau.ca
| Esterification Method | Reactants | Key Features |
| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst | Reversible, often requires excess alcohol or water removal. saskoer.caathabascau.ca |
| From Acid Chlorides | Acid Chloride, Alcohol | Highly efficient, often proceeds under mild conditions. numberanalytics.com |
Table 3: Common Esterification Methods. saskoer.caathabascau.canumberanalytics.com
Amidation reactions involve the formation of an amide bond between a carboxylic acid and an amine. The direct reaction between a carboxylic acid and an amine can be challenging as the basic amine can deprotonate the acidic carboxylic acid, forming a less reactive carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and form the amide. libretexts.org
More efficient and milder methods for amidation often involve the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.org The mechanism with DCC involves the formation of an O-acylisourea intermediate, which is a good leaving group. libretexts.org
Another approach utilizes titanium tetrachloride (TiCl₄) to mediate the condensation of carboxylic acids and amines. nih.gov This method has been shown to be effective for a wide range of substrates, providing amides in moderate to excellent yields. nih.gov The reaction is typically performed in a non-ethereal solvent like dichloromethane (B109758) or pyridine (B92270). nih.gov
Visible-light-mediated photoredox catalysis represents a modern strategy for amidation. nju.edu.cn This approach can facilitate the reaction between carboxylic acids and tertiary amines through C-N bond cleavage, offering a novel pathway for amide synthesis with good functional group compatibility. nju.edu.cn
| Amidation Method | Reagents | Key Features |
| Direct Thermal Condensation | Carboxylic Acid, Amine | Requires high temperatures to dehydrate the ammonium (B1175870) carboxylate salt. libretexts.org |
| DCC Coupling | Carboxylic Acid, Amine, DCC | Forms a highly reactive O-acylisourea intermediate. libretexts.org |
| TiCl₄-Mediated Condensation | Carboxylic Acid, Amine, TiCl₄ | Effective for a wide range of substrates. nih.gov |
| Visible-Light Photocatalysis | Carboxylic Acid, Tertiary Amine, Photocatalyst | Proceeds via C-N bond cleavage, good functional group tolerance. nju.edu.cn |
Table 4: Methods for Amide Formation. libretexts.orgnih.govnju.edu.cn
Cross-Coupling Reactions (e.g., Suzuki Coupling)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki coupling, which typically involves the reaction of an organohalide with an organoboron species catalyzed by a palladium complex, is a prominent example. wikipedia.orglibretexts.org For derivatives of this compound, this strategy would typically involve a halogenated version of the benzoic acid as a substrate. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
The key steps in a Suzuki coupling reaction are:
Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodo-2,4-diethoxybenzoic acid derivative) to form a palladium(II) species. libretexts.org
Transmetalation : The organic group from the organoboron compound (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base. libretexts.orgorganic-chemistry.org
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
This method allows for the synthesis of complex biaryl compounds. For instance, coupling a halogenated this compound ester with various arylboronic acids can produce a library of substituted biaryl compounds. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. diva-portal.orgnih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Component | Example | Function | Citation |
| Aryl Halide | Halogenated 2,4-diethoxybenzoate derivative | Electrophilic partner | libretexts.org |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner | libretexts.org |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Facilitates the coupling | diva-portal.org |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes and activates the catalyst | diva-portal.org |
| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃) | Activates the organoboron reagent | wikipedia.orgbeilstein-journals.org |
| Solvent | Toluene, 1,4-Dioxane, Dimethylformamide (DMF) | Solubilizes reactants | wikipedia.orgnih.gov |
This table presents a generalized set of conditions for Suzuki coupling reactions applicable to aryl halides.
Synthesis of Organometallic Complexes (e.g., Trimethyltin(IV) Carboxylates)
This compound can act as a ligand to form complexes with various metals. Organotin(IV) carboxylates are a well-studied class of such compounds. sysrevpharm.org The synthesis of trimethyltin(IV) 2,4-diethoxybenzoate involves the reaction of this compound with a trimethyltin(IV) precursor, such as trimethyltin(IV) chloride or bis(trimethyltin) oxide. researchgate.netfigshare.com
A typical synthesis involves reacting the carboxylic acid with the organotin compound in a suitable solvent like anhydrous methanol (B129727) or toluene. figshare.com If trimethyltin(IV) chloride is used, a base like triethylamine (B128534) is often added to neutralize the hydrochloric acid formed during the reaction. figshare.comresearchgate.net These reactions generally proceed in high yield. sysrevpharm.org Structural analysis, often performed using techniques like FT-IR, NMR (¹H, ¹³C, ¹¹⁹Sn), and single-crystal X-ray diffraction, reveals the coordination environment of the tin atom. researchgate.netfigshare.com In the solid state, many trimethyltin(IV) carboxylates form one-dimensional polymeric chains where the carboxylate group bridges adjacent tin centers, resulting in a five-coordinated tin atom in a distorted trigonal bipyramidal geometry. researchgate.net
Table 2: Synthesis of a Representative Trimethyltin(IV) Carboxylate
| Reactant 1 | Reactant 2 | Product | Solvent | Citation |
| 3,4-Diethoxybenzoic acid | Trimethyltin(IV) chloride | Trimethyltin(IV) 3,4-diethoxybenzoate | Methanol | researchgate.net |
| 4-(4-hydroxynaphthylazo)-benzoic acid | Trimethyltin(IV) chloride | Polymeric trimethyltin(IV) complex | Methanol | figshare.com |
This table shows examples of synthetic routes to trimethyltin(IV) carboxylates, including a close structural analog to the 2,4-diethoxy derivative.
Preparation of Acyl Benzoic Acid Derivatives
The carboxylic acid functional group of this compound is a versatile handle for creating a variety of acyl derivatives, including acyl chlorides, esters, and amides.
Acyl Chlorides : The conversion of this compound to its corresponding acyl chloride, 2,4-diethoxybenzoyl chloride, is a common first step for further derivatization. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). google.com The excess thionyl chloride can be removed by distillation after the reaction is complete. google.com
Amides : Once the acyl chloride is formed, it can readily react with a wide range of amines to produce the corresponding amides. For example, N-acyl derivatives of anthranilic acid have been synthesized by reacting an acyl chloride with anthranilic acid esters in the presence of a base like pyridine or triethylamine. ucj.org.ua Similarly, 2,4-diethoxybenzoyl chloride can be reacted with various primary or secondary amines to generate a library of 2,4-diethoxybenzamides. google.com
Table 3: General Reactions for Acyl Derivative Synthesis
| Starting Material | Reagent(s) | Product Type | Citation |
| Benzoic Acid Derivative | Thionyl chloride (SOCl₂) | Acyl Chloride | google.com |
| Acyl Chloride | Amine, Base (e.g., Pyridine) | Amide | ucj.org.ua |
| 4-Hydroxybenzoic acid | Acetic anhydride, H₂SO₄ (cat.) | Acyl Ester (Acetoxybenzoic acid) | libretexts.org |
This table outlines common laboratory methods for converting carboxylic acids into more reactive acyl derivatives or esters.
Formation of Heterocyclic Derivatives
This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. The carboxylic acid moiety or other functional groups on the aromatic ring can participate in cyclization reactions to form rings such as oxadiazoles, thiazolidinones, or pyrimidines. uobaghdad.edu.iqsamipubco.com
For example, a general pathway to form a 1,3,4-oxadiazole (B1194373) ring involves converting the carboxylic acid to an ester, then reacting it with hydrazine (B178648) to form a hydrazide. The hydrazide can then undergo cyclization with a reagent like carbon disulfide. A different approach involves the reaction of benzoic acid derivatives with other molecules to build the heterocyclic system. For instance, chalcones derived from substituted aromatic aldehydes can react with urea (B33335) or thiourea (B124793) to form pyrimidine (B1678525) derivatives. samipubco.com Another strategy involves using a benzoic acid derivative to create a Schiff base, which can then be cyclized with reagents like mercaptoacetic acid to yield thiazolidin-4-ones. uobaghdad.edu.iq These multistep syntheses allow the incorporation of the 2,4-diethoxybenzoyl scaffold into more complex molecular architectures. nih.gov
Biotechnological and Biocatalytic Approaches to Diethoxybenzoic Acid Derivatives
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering advantages such as high selectivity and mild reaction conditions. mdpi.comnih.gov While the direct synthesis of this compound via biocatalysis is not widely reported, related processes highlight the potential of this approach.
Bacteria from the genus Rhodococcus are known for their broad metabolic capabilities and have been used in the biotransformation of various organic compounds. researchgate.net Research has shown that certain Rhodococcus strains can degrade the pharmaceutical compound drotaverine, a process which results in the formation of 3,4-diethoxybenzoic acid as a metabolic byproduct. nih.gov This demonstrates the ability of microbial enzymes to handle and modify diethoxy-substituted aromatic rings. Such enzymatic systems could potentially be harnessed or engineered for the specific production of this compound derivatives from appropriate precursors. Whole-cell biocatalysts are advantageous as they provide a complete system for cofactor regeneration and are often more stable than isolated enzymes. mdpi.comresearchgate.net
Table 4: Example of Biocatalytic Formation of a Diethoxybenzoic Acid
| Microorganism | Substrate | Product | Key Finding | Citation |
| Rhodococcus sp. | Drotaverine | 3,4-Diethoxybenzoic acid | Bacterial degradation of a pharmaceutical leads to the formation of a diethoxybenzoic acid derivative. | nih.gov |
This table illustrates a documented instance of a diethoxybenzoic acid being produced through a microbial transformation process.
Mechanistic Investigations of 2,4 Diethoxybenzoic Acid Reactivity
Reaction Kinetics and Thermodynamic Profiles
The study of the reaction kinetics of 2,4-diethoxybenzoic acid and its derivatives provides valuable insights into their reactivity. While specific kinetic data for this compound is not extensively documented in the provided search results, the behavior of analogous compounds like 3,4-diethoxybenzoic acid and various substituted benzoic acids allows for informed inferences.
The thermal decomposition of rare earth complexes with 3,4-diethoxybenzoic acid has been investigated, revealing information about their thermal behavior and decomposition kinetics. pku.edu.cnpku.edu.cn For instance, the synthesis and characterization of ternary rare earth complexes with 3,4-diethoxybenzoic acid and 2,2'-bipyridine (B1663995) have been reported, including studies on their thermochemical properties. pku.edu.cnhebtu.edu.cn These studies often involve techniques like thermogravimetry and differential thermal analysis to determine the kinetics of decomposition. pku.edu.cn
The solubility of benzoic acid and its derivatives, which influences reaction rates in solution, has been studied in various solvent systems. For example, the molal solubilities of benzoic acid and its chloro and toluic acid derivatives have been measured in ethanol-water mixtures at different temperatures to determine thermodynamic parameters of solvation such as free energy, enthalpy, and entropy. jbiochemtech.com Such data is crucial for understanding the energetics of reactions involving these compounds.
The following table summarizes the types of thermodynamic data that are typically evaluated for benzoic acid derivatives:
| Thermodynamic Parameter | Description |
| Gibbs Free Energy of Solvation (ΔGs) | The change in free energy when a solute is transferred from the gas phase to a solvent. jbiochemtech.com |
| Enthalpy of Solvation (ΔHs) | The heat absorbed or released during the dissolution of a substance. jbiochemtech.com |
| Entropy of Solvation (ΔSs) | The change in disorder of the system upon dissolution. jbiochemtech.com |
| Activation Energy (Ea) | The minimum energy required for a chemical reaction to occur. pku.edu.cn |
Analysis of Elementary Steps in Transformation Pathways
The transformation of this compound can proceed through various pathways, each involving a series of elementary steps. While direct studies on this compound are limited, the transformation of related compounds provides a framework for understanding its reactivity.
For instance, in the biodegradation of drotaverine, 3,4-diethoxybenzoic acid is identified as a major metabolite. nih.govsigmaaldrich.com The proposed pathway involves the initial breakdown of drotaverine to 3,4-diethoxybenzaldehyde, which is then oxidized to 3,4-diethoxybenzoic acid. nih.gov This suggests that oxidation of an aldehyde group to a carboxylic acid is a key transformation step.
In palladium-catalyzed reactions, 2,4-dimethoxybenzoic acid, an analogue of this compound, undergoes decarboxylative addition to glyoxylic acid esters. rptu.de The proposed mechanism involves the formation of an aryl-palladium intermediate after decarboxylation, which then adds to the electrophile. rptu.de The reaction is sensitive to the presence of water, which can lead to competing protodecarboxylation. rptu.de
Exploration of Substituent Effects on Reaction Selectivity
Substituents on the aromatic ring of benzoic acid derivatives play a critical role in determining the selectivity of their reactions. The electronic and steric properties of substituents influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. libretexts.orglibretexts.org
Electron-withdrawing groups, such as nitro or trifluoromethyl groups, increase the acidity of benzoic acid by stabilizing the carboxylate anion through an inductive effect. libretexts.orgpressbooks.pub Conversely, electron-donating groups, like methoxy (B1213986) and ethoxy groups, generally decrease acidity. libretexts.org The position of the substituent relative to the carboxyl group is also crucial; the inductive effect diminishes as the distance from the carboxyl group increases. libretexts.orgpressbooks.pub
The following table illustrates the effect of various substituents on the pKa of benzoic acid:
| Substituent (at para-position) | pKa | Effect on Acidity |
| -H | 4.19 | Reference |
| -NO₂ | 3.44 | Increased acidity |
| -CN | 3.55 | Increased acidity |
| -CF₃ | 3.6 | Increased acidity |
| -OCH₃ | 4.47 | Decreased acidity |
Data adapted from literature on substituted benzoic acids. libretexts.orgpressbooks.pub
In the context of this compound, the two ethoxy groups are electron-donating, which would be expected to decrease its acidity compared to benzoic acid. These groups also direct incoming electrophiles to specific positions on the ring, influencing the regioselectivity of reactions like halogenation. google.com
Decarboxylation Mechanisms (Drawing from Analogues like 2,4-Dimethoxybenzoic Acid)
The decarboxylation of benzoic acid derivatives, particularly those with electron-donating substituents, is a well-studied reaction. The acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid serves as an excellent analogue for understanding the potential mechanisms for this compound.
Studies on 2,4-dimethoxybenzoic acid show that its decarboxylation is accelerated in acidic solutions. nih.govresearchgate.net The mechanism is thought to involve the protonation of the carboxylic acid, followed by the cleavage of the carbon-carbon bond. nih.govresearchgate.net However, the direct formation of protonated CO₂ is energetically unfavorable. nih.govresearchgate.net Computational studies suggest a pathway where a ring-protonated intermediate is formed, which then undergoes C-C bond cleavage with a concurrent proton transfer from the carboxyl group to a water molecule, directly yielding 1,3-dimethoxybenzene (B93181) and CO₂. nih.gov
The rate of this acid-catalyzed decarboxylation is dependent on the acidity of the solution. nih.govresearchgate.net Carbon kinetic isotope effect studies have been used to probe the rate-determining steps of this reaction, suggesting that both the proton transfer to the aromatic ring and the C-C bond cleavage are partially rate-determining. nih.gov
Decarboxylation can also be achieved under different conditions. For example, palladium-catalyzed decarboxylative coupling reactions are common for electron-rich benzoic acids. rptu.de In these reactions, the presence of ortho-substituents can facilitate the decarboxylation step. rptu.de
General decarboxylation mechanisms often involve a cyclic transition state, especially for β-keto acids and related compounds. masterorganicchemistry.com While not directly applicable to this compound itself, these mechanisms highlight the general principles of C-C bond breaking in decarboxylation reactions. masterorganicchemistry.comyoutube.com
Radical and Ionic Pathway Elucidation
The reactions of this compound and its analogues can proceed through either radical or ionic pathways, depending on the reaction conditions and the reagents involved.
Ionic Pathways: Acid-catalyzed reactions, such as the decarboxylation of 2,4-dimethoxybenzoic acid, are classic examples of ionic pathways. nih.govresearchgate.net These reactions involve protonation and the formation of charged intermediates. The decomposition of arenediazonium ions, which can be formed from aminobenzoic acids, can also proceed through an ionic mechanism in acidic methanol (B129727) to yield methoxy-substituted products. rsc.org
Radical Pathways: Radical reactions of benzoic acid derivatives can be initiated by various means, including photolysis or reaction with radical initiators. For example, the reaction of hydroxyl radicals with 2,4-dihydroxybenzoic acid, a related compound, leads to the formation of phenoxyl and hydroxycyclohexadienyl radicals. nih.gov
In some cases, a reaction can have competing radical and ionic pathways. The decomposition of arenediazonium ions in acidic methanol can produce both radical-derived (ArH) and ionic-derived (ArOMe) products, with the dominant pathway sometimes depending on the presence of oxygen. rsc.org The photocatalytic oxidation of certain organic compounds can also involve superoxide (B77818) anion radicals. acs.org
Advanced Spectroscopic and Crystallographic Characterization of 2,4 Diethoxybenzoic Acid and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. It provides unparalleled insight into the connectivity and spatial arrangement of atoms. For 2,4-Diethoxybenzoic acid and its derivatives, particularly its metal complexes, a suite of NMR experiments is employed to achieve a comprehensive structural assignment.
Proton (¹H) and Carbon-13 (¹³C) NMR Investigations
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that map the hydrogen and carbon frameworks of a molecule, respectively. farmaceut.orgcolab.ws In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the ethoxy groups, and the carboxylic acid proton are observed. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which disappears upon deuteration or complexation. nih.gov The aromatic protons resonate in the region of δ 6.5-8.0 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern. The two ethoxy groups give rise to two sets of signals: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl group pattern.
The ¹³C NMR spectrum provides complementary information. nih.gov The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 165-175 ppm. The aromatic carbons attached to oxygen are found at lower fields (δ ~160-165 ppm) compared to the other aromatic carbons. The carbons of the ethoxy groups resonate in the upfield region.
Upon formation of metal complexes, such as with organotin(IV), notable changes occur in these spectra. thescipub.com The most definitive evidence of complexation is the absence of the carboxylic proton signal in the ¹H NMR spectrum. nih.gov Furthermore, the chemical shifts of the carbons in the carboxylate group and the adjacent aromatic carbons are altered, reflecting the new electronic environment upon coordination to the metal center. thescipub.com
Table 1: Representative ¹H NMR Data for this compound and a Hypothetical Organotin(IV) Complex
| Proton Assignment | This compound (δ, ppm) | Organotin(IV) Complex (δ, ppm) |
|---|---|---|
| -COOH | >10 (broad singlet) | Absent |
| Aromatic-H | 6.4 - 7.9 (multiplets) | Shifted |
| -OCH₂ CH₃ | ~4.1 (quartet) | Shifted |
| -OCH₂CH₃ | ~1.4 (triplet) | Shifted |
Table 2: Representative ¹³C NMR Data for this compound and a Hypothetical Organotin(IV) Complex
| Carbon Assignment | This compound (δ, ppm) | Organotin(IV) Complex (δ, ppm) |
|---|---|---|
| C OOH | ~170 | Shifted |
| Aromatic C -O | ~163, ~160 | Shifted |
| Aromatic C -H & C -COOH | 98 - 134 | Shifted |
| -OC H₂CH₃ | ~64 | Shifted |
| -OCH₂C H₃ | ~15 | Shifted |
Heteronuclear NMR Studies (e.g., ¹¹⁹Sn NMR for Complexes)
When this compound forms complexes with metals that have NMR-active isotopes, heteronuclear NMR becomes an invaluable tool for probing the metal's coordination environment directly. nih.gov For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is particularly informative. researchgate.net The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. nih.gov
It is well-established that the coordination number of the tin atom correlates with the ¹¹⁹Sn chemical shift value. researchgate.net For instance, five-coordinated diorganotin(IV) carboxylate complexes typically show δ(¹¹⁹Sn) values between -90 and -190 ppm, whereas six-coordinated complexes resonate further upfield, between -210 and -400 ppm. researchgate.net The observation of a single, sharp resonance in the ¹¹⁹Sn NMR spectrum indicates the presence of a single geometric isomer in solution. conicet.gov.ar Conversely, the presence of multiple signals can suggest an equilibrium between different coordination geometries or the existence of distinct tin centers within a larger assembly. researchgate.net
2D NMR Techniques for Connectivity Elucidation
While 1D NMR provides chemical shift information, two-dimensional (2D) NMR experiments are essential for unambiguously determining the complete molecular structure by revealing through-bond and through-space correlations between nuclei. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies scalar couplings between protons (¹H-¹H), typically over two to three bonds. wikipedia.org It is used to confirm the connectivity within the ethoxy groups (coupling between the -CH₂- and -CH₃ protons) and to trace the coupling network among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with those of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), whose assignments are often more straightforward. fiveable.me
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org HMBC is crucial for piecing together the molecular skeleton by identifying connections between different fragments, such as the correlation from the ethoxy protons to the aromatic carbons they are attached to, or from the aromatic protons to the carboxylate carbon. fiveable.me
Together, these 2D NMR methods provide a detailed and reliable map of the atomic connectivity in this compound and its complexes. huji.ac.ilspectrabase.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the functional groups and bonding arrangements within a molecule by measuring the absorption or scattering of light corresponding to molecular vibrations. farmaceut.org These two methods are often used in conjunction as they are governed by different selection rules, providing complementary information. nih.govacademie-sciences.fr
For this compound, the IR spectrum displays several characteristic absorption bands. A very broad band, typically centered around 3000 cm⁻¹, is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the acid is observed around 1680-1700 cm⁻¹. Other key bands include the C-O stretching vibrations of the ether linkages and the aromatic C=C stretching modes. acdlabs.com
Upon complexation with a metal ion, the vibrational spectrum undergoes significant changes, particularly in the region of the carboxyl group. The broad O-H stretching band disappears, confirming the deprotonation of the carboxylic acid. The C=O stretching band is replaced by two new bands: the asymmetric (νₐₛym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate anion, typically appearing around 1550-1650 cm⁻¹ and 1350-1450 cm⁻¹, respectively. The difference (Δν) between the wavenumbers of these two bands can provide insight into the coordination mode of the carboxylate ligand to the metal center.
Table 3: Principal Infrared Absorption Frequencies (cm⁻¹) for the Carboxyl Group of this compound and its Metal Complexes
| Vibrational Mode | This compound | Metal Complex |
|---|---|---|
| ν(O-H) | ~3000 (broad) | Absent |
| ν(C=O) | ~1680-1700 | Absent |
| νₐₛym(COO⁻) | - | ~1550-1650 |
| νₛym(COO⁻) | - | ~1350-1450 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns. nih.gov
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at m/z 210. The fragmentation of benzoic acids is well-characterized and typically involves initial losses from the carboxylic acid group. Common fragments would include the loss of a hydroxyl radical ([M-OH]⁺ at m/z 193) and the loss of the entire carboxyl group ([M-COOH]⁺ at m/z 165). Further fragmentation specific to the diethoxy substitution would involve the loss of an ethyl radical ([M-C₂H₅]⁺ at m/z 181) or an ethoxy radical ([M-OC₂H₅]⁺ at m/z 165). mdpi.com
For metal complexes of this compound, mass spectrometry can confirm the structure and stoichiometry. conicet.gov.ar Depending on the ionization method and the stability of the complex, a molecular ion peak corresponding to the entire complex may be observed. More commonly, the spectrum shows fragments resulting from the sequential loss of ligands from the metal center. For organotin(IV) complexes, the characteristic isotopic distribution of tin serves as a clear marker for identifying tin-containing fragments. conicet.gov.ar
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Nominal Mass) | Proposed Fragment Identity |
|---|---|
| 210 | [M]⁺ (Molecular Ion) |
| 193 | [M - OH]⁺ |
| 181 | [M - C₂H₅]⁺ |
| 165 | [M - COOH]⁺ or [M - OC₂H₅]⁺ |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It yields accurate data on bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation and its packing within the crystal lattice. mdpi.com
The crystal structure of this compound is expected to show a planar benzene (B151609) ring. A key feature of benzoic acids in the solid state is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.com The conformations of the two ethoxy substituents relative to the plane of the aromatic ring would also be determined.
Table 5: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Metal Complex of this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/n |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Formula units per cell) | e.g., 4 |
| Metal-Oxygen Bond Lengths | Provides direct evidence of coordination |
| Ligand Bite Angle | O-Metal-O angle for chelating ligands |
| Coordination Geometry | e.g., Distorted trigonal-bipyramidal |
Single Crystal X-ray Diffraction of this compound Systems
The crystalline structure of 3,4-diethoxybenzoic acid was determined at room temperature. conicet.gov.ar The key crystallographic parameters are summarized in the table below.
Table 1: Crystallographic Data for 3,4-Diethoxybenzoic Acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₄O₄ |
| Formula Weight | 210.23 g/mol |
| Temperature | Room Temperature |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Data not specified |
| Space Group | Data not specified |
| Unit cell dimensions | Data not specified |
Note: Detailed unit cell dimensions and space group were not provided in the abstract. Data was collected on an Oxford Gemini CCD S Ultra diffractometer and the structure was solved using SHELXS-97 software. conicet.gov.ar
In addition to the pure acid, complexes of 3,4-diethoxybenzoic acid have been synthesized and structurally characterized. For instance, two novel ternary rare earth complexes, [Ln(3,4-DEOBA)₃DIPY]₂DIPY (where Ln = Er, Gd; 3,4-DEOBA = 3,4-diethoxybenzoate; DIPY = 2,2'-bipyridine), have been analyzed using single-crystal X-ray diffraction. pku.edu.cnresearchgate.net These studies revealed that the two complexes are isomorphous and feature dinuclear structures. pku.edu.cn
Analysis of Hydrogen Bonding and Supramolecular Interactions in Crystal Lattices
The solid-state architecture of benzoic acid derivatives is largely governed by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking.
In the case of 3,4-diethoxybenzoic acid, the fundamental structural motif, or synthon, is the classic head-to-head dimer formed by hydrogen bonds between the carboxylic acid groups of two separate molecules. conicet.gov.ar This O–H⋯O interaction is a highly robust and predictable feature in the crystal engineering of carboxylic acids. rsc.orgmdpi.com
Beyond this primary interaction, the supramolecular assembly is directed by other forces. The study of alkoxy-substituted benzoic acids indicates that van der Waals interactions between the ethoxy chains play a significant role in organizing the dimeric synthons into a parallel orientation. conicet.gov.ar In complexes involving 3,4-diethoxybenzoic acid and 2,2'-bipyridine (B1663995), π-π interactions between adjacent structural units lead to the formation of one-dimensional (1D) chains, which further assemble into two-dimensional (2D) layered supramolecular structures. pku.edu.cn
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. mdpi.comrsc.org Different polymorphs of the same compound can exhibit distinct physical properties, including stability, solubility, and melting point.
While specific studies on the polymorphism of this compound were not identified, research on analogous molecules provides insight into the principles of crystal engineering. For example, co-crystallization of benzoic acid derivatives with various nitrogen-containing bases has been shown to produce different polymorphs depending on the preparation method, such as solution growth versus mechanical grinding. rsc.org In some cases, the polymorph obtained by grinding exhibits a higher crystal density than the one obtained from solution. rsc.org
The control of polymorphic outcomes can be achieved by using tailor-made additives. A study on 2,6-dimethoxybenzoic acid demonstrated that different polymorphs could be selectively crystallized by introducing various additives into the crystallization solvent. mdpi.com This highlights a key strategy in crystal engineering: directing the assembly of molecules into a desired crystal lattice by subtly altering the intermolecular interactions through co-formers or additives. acs.org The goal is to manipulate the hydrogen bonding and other non-covalent interactions to favor the formation of a specific solid-state structure. rsc.org
X-ray Absorption Spectroscopy (XAS) and Related Techniques (Analogous Studies)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic structure and geometric arrangement of atoms in a material. It is particularly useful for materials lacking long-range order.
Analogous studies on benzoic acid and its derivatives illustrate the potential applications of XAS for characterizing this compound. Theoretical calculations of the X-ray absorption spectra (XAS) for benzoic acid and methyl benzoate (B1203000) at the oxygen K-edge (O 1s) have been performed to understand how core-level excitations influence chemical bonding and dynamics. iaea.org These studies predict how the molecule's bonds might change upon absorbing an X-ray photon, potentially leading to state-selective bond dissociation. iaea.org
Furthermore, Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy, a subset of XAS, has been used to study the orientation and chemical bonding of benzoic acid derivatives adsorbed on surfaces. aip.orgarxiv.org In one study, NEXAFS was used alongside X-ray Photoelectron Spectroscopy (XPS) to confirm the presence and orientation of benzoic acid derivatives used to modify zinc oxide surfaces in organic solar cells. arxiv.org Another study used X-PEEM (X-ray Photoelectron Emission Microscopy) with NEXAFS to show the selective adsorption of 4-nitrobenzoic acid onto patterned surfaces, demonstrating the technique's sensitivity to the chemical environment at a microscopic level. aip.org These examples show that XAS and related methods could be employed to investigate the electronic structure, bonding, and surface chemistry of this compound in various environments.
Computational Chemistry and Theoretical Modeling of 2,4 Diethoxybenzoic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com This method is particularly effective for molecules like 2,4-diethoxybenzoic acid, allowing for the calculation of various electronic properties that govern its reactivity. By solving the Kohn-Sham equations, DFT can determine the ground-state electron density and, from it, derive crucial chemical descriptors. wikipedia.org
DFT studies on substituted benzoic acids focus on how the electron-donating ethoxy groups and the electron-withdrawing carboxylic acid group influence the electron distribution across the benzene (B151609) ring. Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the chemical reactivity index, provide a quantitative basis for predicting how the molecule will interact with other reagents. scispace.comfrontiersin.org For instance, the distribution of electrostatic potential on the molecular surface, often visualized as a color-coded map, highlights electron-rich areas (prone to electrophilic attack) and electron-poor areas (prone to nucleophilic attack). In this compound, the oxygen atoms of the ethoxy and carboxyl groups are expected to be electron-rich regions.
Table 1: Representative DFT-Calculated Electronic Properties (Note: This table is illustrative, showing typical parameters obtained from DFT calculations on substituted benzoic acids.)
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 3.5 Debye |
| Chemical Hardness | Resistance to change in electron configuration; calculated from the HOMO-LUMO gap. | 2.25 to 2.75 eV |
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govmdpi.com
For this compound, MD simulations are invaluable for understanding its behavior in different solvent environments. ucl.ac.uk These simulations can reveal how solvent molecules arrange around the solute and the nature of the intermolecular forces, such as hydrogen bonds between the carboxylic acid group and polar solvents. ucl.ac.uk The simulations can also predict the propensity of this compound molecules to self-associate into dimers or larger aggregates in non-polar solvents, a phenomenon common to carboxylic acids. ucl.ac.uk
The radial distribution function (RDF) is a key output from MD simulations that provides information on the probability of finding one atom at a certain distance from another. analis.com.my For example, an RDF plot for the hydrogen of the carboxylic acid and the oxygen of a water molecule would show a sharp peak at a short distance, indicating strong hydrogen bonding. These simulations are crucial for understanding processes like crystallization, where the pre-ordering of molecules in solution can dictate the final crystal structure. ucl.ac.uk
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical methods, including DFT, are powerful tools for elucidating the mechanisms of chemical reactions. nih.gov They allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.
A relevant example is the acid-catalyzed decarboxylation of substituted benzoic acids, such as the structurally similar 2,4-dimethoxybenzoic acid. nih.gov Computational studies have shown that this reaction involves the protonation of the carboxyl group, followed by the cleavage of the C-C bond. nih.gov Quantum chemical calculations can model the geometry of the high-energy transition state and provide its vibrational frequencies, confirming it as a true saddle point on the energy surface. These studies can also explain experimental observations, like the carbon kinetic isotope effect, by modeling the bond-breaking process in detail. nih.gov Such computational analysis reveals the intricate steps of a reaction, including the role of proton transfers and solvent molecules, providing a level of detail that is difficult to obtain experimentally. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties of molecules. DFT calculations, for example, are widely used to compute the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. pku.edu.cn By simulating the spectrum of this compound, researchers can assign specific vibrational modes to experimentally observed bands. For instance, the characteristic C=O stretching frequency of the carboxylic acid group can be calculated and compared with experimental data from FTIR spectroscopy to confirm the molecular structure or study hydrogen bonding interactions, which cause this frequency to shift. ucl.ac.uk
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using quantum chemical calculations. These predictions are highly sensitive to the electronic environment of each nucleus (¹H and ¹³C). Comparing calculated and experimental NMR spectra helps in assigning peaks and can provide evidence for specific conformations or intermolecular interactions in solution. ucl.ac.uk
Table 2: Illustrative Comparison of Experimental vs. Predicted Spectroscopic Data (Note: This table is a representative example of how computational data is used to interpret experimental spectra for substituted benzoic acids.)
| Spectroscopic Data | Experimental Value | Predicted Value (DFT) | Assignment |
| IR Frequency (C=O stretch) | ~1690 cm⁻¹ (in dimer form) | ~1685 cm⁻¹ | Carboxylic acid carbonyl stretch |
| ¹H NMR Chemical Shift (COOH) | ~12-13 ppm (in non-polar solvent) | ~12.5 ppm | Carboxylic acid proton |
| ¹³C NMR Chemical Shift (C=O) | ~170-172 ppm | ~171 ppm | Carboxylic acid carbon |
| ¹³C NMR Chemical Shift (C-O) | ~160-165 ppm (at C2 and C4) | ~162 ppm (C4), ~164 ppm (C2) | Aromatic carbons bonded to ethoxy groups |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR is a powerful tool in drug discovery and materials science for designing new molecules with enhanced properties. researchgate.net
In the context of this compound, a QSAR study would involve synthesizing a library of derivatives by modifying specific parts of the molecule (e.g., changing substituents on the ring or modifying the carboxylic acid group). The biological activity of each derivative would be measured experimentally. Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. nih.gov
Using statistical methods or machine learning algorithms, a QSAR model is built that correlates a subset of these descriptors with the observed activity. nih.govnih.gov A robust QSAR model not only explains the structure-activity relationship but can also predict the activity of new, unsynthesized derivatives. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net
Table 3: Example of a Data Matrix for a QSAR Study of this compound Derivatives (Note: This table is a conceptual representation of data used in a QSAR model.)
| Compound | Substituent (R) | LogP (Hydrophobicity) | Dipole Moment (Debye) | HOMO Energy (eV) | Measured Activity (IC₅₀, µM) |
| Derivative 1 | -H | 2.8 | 2.5 | -7.1 | 15.2 |
| Derivative 2 | -Cl | 3.4 | 3.1 | -7.3 | 8.7 |
| Derivative 3 | -NH₂ | 2.1 | 3.8 | -6.8 | 25.1 |
| Derivative 4 | -NO₂ | 2.7 | 5.5 | -7.8 | 2.3 |
Exploration of 2,4 Diethoxybenzoic Acid As a Key Synthetic Intermediate for Diverse Chemical Entities
Precursor in Pharmaceutical Building Blocks and Intermediates
2,4-Diethoxybenzoic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. lookchem.com The reactivity of its carboxylic acid and the influence of the ethoxy groups on the aromatic ring make it a suitable starting point for constructing larger, biologically active molecules.
The utility of this compound as a precursor is documented in patent literature for the development of novel therapeutic agents. Specifically, it has been used as an intermediate in the synthesis of new carboxylic acid derivatives designed for the prevention or treatment of hyperglycemia and hyperlipemia. google.com A European patent describes a synthesis pathway where this compound is prepared and subsequently used to create compounds that act as agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets in the management of metabolic disorders like diabetes. google.com
Intermediate in Agrochemical Synthesis (e.g., Herbicides, Pesticides)
While substituted benzoic acids are a known class of compounds in the agrochemical industry, specific documented examples of this compound being used as a key intermediate in the synthesis of commercial herbicides or pesticides were not identified in the available research.
Role in Fragrance and Flavoring Compound Production
The direct application of this compound as a precursor in the large-scale production of fragrance and flavoring compounds is not widely documented. However, its presence has been noted in the analysis of natural products. In a study on the chemical composition of Nigella sativa oil, this compound was used as an analytical standard to help identify the constituents of the oil extract. researchgate.netscielo.br This indicates its use in a quality control or research capacity within the broader flavor and fragrance field, although it does not confirm its role as a synthetic precursor for fragrance ingredients.
Application in Organic Electronics and Advanced Materials Synthesis
Chemical suppliers note that this compound has potential applications within the field of organic electronics and materials science. lookchem.com Its defined structure makes it a candidate for use as a building block or modifying agent in the synthesis of specialized organic materials where electronic and physical properties need to be precisely controlled.
A tangible application of this compound has been demonstrated in the field of liquid crystals, which are a critical class of optoelectronic materials. In a research preprint focused on the design of new splay nematic materials, this compound was synthesized as a key intermediate. chemrxiv.org This intermediate was then used in subsequent steps to create novel liquid crystal compounds, highlighting its role as a foundational building block in the development of advanced materials for potential use in displays and photonics. chemrxiv.org
Biochemical and Analytical Research Applications of 2,4 Diethoxybenzoic Acid Analogues and Derivatives
Utilization as a Biochemical Probe in Enzyme Systems
Derivatives of benzoic acid, including analogues of 2,4-diethoxybenzoic acid, serve as valuable tools in biochemical research, particularly as probes for investigating enzyme functions and metabolic pathways. While direct research on this compound as a biochemical probe is not extensively documented, the principles of its application can be inferred from studies on structurally similar compounds, such as 2,4-dihydroxybenzoic acid and its derivatives. These compounds can be chemically modified to incorporate reporter groups or reactive moieties, enabling the study of enzyme-ligand interactions and the elucidation of complex biological processes.
Investigation of Enzyme-Substrate Interactions
Analogues of this compound can be designed to mimic the natural substrates of enzymes, allowing researchers to study the specific interactions within the enzyme's active site. By systematically altering the structure of these analogues, such as modifying the ethoxy groups or the carboxylic acid moiety, scientists can probe the steric and electronic requirements for substrate binding and catalysis. These studies are crucial for understanding the mechanism of enzyme action and for the rational design of enzyme inhibitors.
For instance, derivatives of 2,4-dihydroxybenzoic acid have been synthesized and investigated for their biological activities. These studies, while not directly focused on enzyme-substrate interactions, lay the groundwork for how modifications to the benzoic acid scaffold can influence biological outcomes, which are often mediated by enzyme interactions.
Elucidation of Metabolic Pathways
The metabolism of benzoic acid and its derivatives proceeds through various enzymatic pathways. Analogues like this compound can be used as tracers to follow these metabolic routes. By introducing labeled isotopes (e.g., ¹³C or ¹⁴C) into the molecule, researchers can track its conversion through different cellular compartments and identify the enzymes and intermediate metabolites involved. This approach has been instrumental in mapping out complex metabolic networks.
For example, synthetic metabolic pathways have been constructed for the production of compounds like 2,4-dihydroxybutyric acid, demonstrating how enzymatic steps can be engineered and studied. nih.govnih.gov While not directly involving this compound, these studies highlight the methodologies that could be applied to understand its metabolic fate and the enzymes that process it. The general metabolic pathways of related compounds often involve hydroxylation, demethylation, and conjugation reactions, catalyzed by enzymes such as cytochrome P450s and transferases.
Application as an Analytical Standard in Chromatographic Techniques
In analytical chemistry, the purity and accurate quantification of compounds are paramount. Benzoic acid derivatives, including this compound and its analogues, can serve as analytical standards in various chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). An analytical standard is a highly pure compound used as a reference point for identifying and quantifying the amount of the same or a similar compound in an unknown sample.
The use of a structurally similar compound as an internal standard is a common practice in chromatography to correct for variations in sample preparation and instrument response. For instance, 2-methoxybenzoic acid has been utilized as an internal standard in HPLC analysis. researchgate.net Given its structural similarity, this compound or a deuterated version of it could potentially be used as an internal standard for the analysis of other benzoic acid derivatives.
Chromatographic methods have been developed for the separation of isomers of dihydroxybenzoic acids, which can be challenging due to their similar physical and chemical properties. helixchrom.comsielc.com These methods often employ mixed-mode chromatography to achieve good separation and peak shape. helixchrom.com Similarly, GC methods have been reported for the analysis of related compounds like 2,4-dimethoxybenzoic acid. nist.gov
Table 1: Chromatographic Data for a Related Compound, 2,4-Dimethoxybenzoic Acid
| Parameter | Value | Reference |
| Technique | Gas Chromatography | nist.gov |
| Column Type | Packed | nist.gov |
| Active Phase | Apieson L | nist.gov |
| Temperature (°C) | 140 | nist.gov |
| Column Length | 1.8 m | nist.gov |
This interactive table provides an example of the chromatographic conditions used for a structurally similar compound.
Research on Bioactive Derivatives and Their Mechanism of Action
The benzoic acid scaffold is a common feature in many biologically active compounds. Research into the derivatives of this compound focuses on synthesizing new molecules with potential therapeutic applications and understanding their mechanism of action at a molecular level.
Structure-Activity Relationship (SAR) Studies on Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. These studies involve synthesizing a series of related compounds by systematically modifying a lead structure and evaluating their biological activity. The goal is to identify the key structural features responsible for the desired biological effect. For benzoic acid derivatives, modifications can include altering the substituents on the aromatic ring, changing the nature of the acidic group, or converting it into an ester or amide.
Table 2: Bioactivity of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives
| Compound | Antifungal Activity (µg) against C. sphaerospermum | Reference |
| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | 2.5 | nih.gov |
| 2,4-dihydroxy-6-n-pentylbenzoic acid | 5.0 | nih.gov |
| Olivetol | 5.0 | nih.gov |
This interactive table summarizes the antifungal activity of some 2,4-dihydroxybenzoic acid derivatives.
Ligand Design and Molecular Docking Approaches for Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com In drug design, molecular docking is used to predict how a ligand (a small molecule like a this compound derivative) binds to the active site of a target protein. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing new ligands with improved binding affinity and selectivity.
The process involves generating various possible conformations of the ligand and placing them in the binding site of the protein. A scoring function is then used to estimate the binding energy for each conformation, and the one with the lowest energy is considered the most likely binding mode. scispace.com For instance, molecular docking studies have been used to predict the anti-inflammatory activity of a ferulic acid derivative by examining its interaction with the COX-1 enzyme. fip.org Similarly, docking studies of 4-methoxybenzyl derivatives have shown their binding within the active sites of TGF-β type I receptor kinase. nih.gov These computational approaches can be applied to derivatives of this compound to screen for potential biological targets and to guide the synthesis of more effective compounds.
Development of Coordination Complexes for Advanced Research (e.g., Lanthanide Complexes)
The development of coordination complexes using this compound analogues, such as various substituted benzoic acids, has garnered significant interest, particularly in the field of lanthanide chemistry. These organic ligands are effective "antenna" molecules, capable of absorbing ultraviolet light and transferring the energy to a central lanthanide ion, which then emits light with its characteristic sharp, long-lived luminescence. rsc.orgcolostate.edu This process, known as the antenna effect, circumvents the problem of the lanthanide ions' low absorption cross-sections, making them suitable for a wide range of applications in materials science and bio-imaging. rsc.orgcolostate.edu
Aromatic carboxylic acids are generally considered excellent organic ligands for lanthanide ions due to their affinity for these cations and their ability to provide coordinating oxygen atoms. frontiersin.org Research into analogues like 2,4-dimethoxybenzoic acid and 2,4-dimethylbenzoic acid provides insight into how ligands derived from this compound would likely behave. Studies on these related compounds have successfully produced crystalline lanthanide complexes, often with a metal-to-ligand ratio of 1:3. researchgate.net
The synthesis of these complexes typically involves reacting the ammonium (B1175870) salt of the benzoic acid analogue with a lanthanide chloride in a hot aqueous solution. The resulting solid complexes are then filtered, washed, and dried. researchgate.net Characterization through methods such as elemental analysis, infrared spectroscopy, and thermogravimetric analysis helps to determine their composition and thermal stability. researchgate.netresearchgate.net For instance, complexes of light lanthanides with 2,4-dimethoxybenzoic acid have been synthesized with the general formula Ln(C₉H₉O₄)₃·nH₂O, where the number of water molecules (n) varies depending on the specific lanthanide ion. researchgate.net
The coordination environment of the lanthanide ion is critical to the complex's properties. In these structures, the carboxylate group of the benzoic acid ligand typically coordinates to the metal ion in various modes, including bidentate chelating, bidentate bridging, and bridging tridentate arrangements. frontiersin.orgnih.govnih.gov The introduction of a secondary nitrogen-containing ligand, such as 5,5′-dimethyl-2,2′-bipyridine, can further influence the crystal structure and improve the thermal stability of the resulting complexes. nih.gov
The luminescent properties of these lanthanide complexes are a primary focus of research. Benzoate (B1203000) derivatives act as efficient sensitizers for lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺), which are known for their strong red and green emissions, respectively. rsc.orgnih.gov The efficiency of the energy transfer from the ligand to the metal ion depends on the electronic properties of the ligand. The presence of electron-releasing groups on the benzoic acid can increase the electron density of the ligand, thereby improving the photoluminescence of the complex. nih.gov Conversely, electron-withdrawing groups can decrease the efficiency of the luminescence. nih.gov The study of these structure-property relationships is crucial for designing new materials with tailored light-emitting capabilities for applications in fields such as lighting, optical communications, and biomedical devices. rsc.org
Detailed findings from studies on this compound analogues are presented in the tables below.
Table 1: Synthesis and Composition of Lanthanide Complexes with 2,4-Dimethoxybenzoic Acid
Data derived from studies on light lanthanide complexes. researchgate.netresearchgate.net
| Lanthanide Ion (Ln³⁺) | Compound Formula | Water Molecules (n) | Color |
| Lanthanum (La) | La(C₉H₉O₄)₃·3H₂O | 3 | White |
| Cerium (Ce) | Ce(C₉H₉O₄)₃ | 0 | White |
| Praseodymium (Pr) | Pr(C₉H₉O₄)₃ | 0 | Green |
| Neodymium (Nd) | Nd(C₉H₉O₄)₃ | 0 | Violet |
| Samarium (Sm) | Sm(C₉H₉O₄)₃·2H₂O | 2 | Cream |
| Europium (Eu) | Eu(C₉H₉O₄)₃·2H₂O | 2 | White |
| Gadolinium (Gd) | Gd(C₉H₉O₄)₃·3H₂O | 3 | White |
Table 2: Structural Characteristics of Dinuclear Lanthanide Complexes with 2,4-Dimethylbenzoic Acid (2,4-DMBA)
These complexes also incorporate a secondary ligand, 5,5′-dimethyl-2,2′-bipyridine (5,5′-DM-2,2′-bipy). frontiersin.orgnih.gov
| Lanthanide Ion | Coordination Number | Geometry | 2,4-DMBA Coordination Modes |
| Europium (Eu³⁺) | 9 | Distorted Monocapped Square Antiprism | Bridging Bidentate, Bridging Tridentate, Chelating Bidentate |
| Praseodymium (Pr³⁺) | 9 | Distorted Monocapped Square Antiprism | Bridging Bidentate, Bridging Tridentate, Chelating Bidentate |
| Terbium (Tb³⁺) | 8 | Distorted Tetragonal Antiprism | Not specified in detail |
Challenges and Future Directions in 2,4 Diethoxybenzoic Acid Research
Development of Sustainable and Green Synthetic Methodologies
The imperative for environmentally responsible chemical manufacturing is driving a shift towards sustainable and green synthetic routes for 2,4-Diethoxybenzoic acid. Traditional methods for synthesizing benzoic acid derivatives often rely on harsh reagents and generate significant waste. Future research will focus on aligning the production of this compound with the principles of green chemistry.
Key areas of development will likely include:
Catalytic Systems: The exploration of novel, reusable catalysts to improve reaction efficiency and reduce waste.
Alternative Solvents: A move away from volatile organic solvents towards greener alternatives like water or bio-solvents.
Renewable Feedstocks: Investigating the use of renewable starting materials to decrease reliance on fossil fuels.
Energy Efficiency: The adoption of energy-efficient reaction conditions, such as microwave-assisted synthesis, to lower the carbon footprint of production.
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Biocatalysis | Use of enzymes for higher selectivity and milder reaction conditions. |
| Flow Chemistry | Improved reaction control, safety, and scalability. |
| Solvent-free Reactions | Elimination of solvent waste and simplification of purification processes. |
Advanced In-situ Characterization of Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing production and controlling product quality. Advanced in-situ characterization techniques offer a window into the dynamic chemical transformations as they occur, providing invaluable data on reaction kinetics and the formation of transient intermediates.
Future research will likely employ a suite of sophisticated analytical methods to monitor the synthesis of this compound in real-time. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be adapted for in-situ monitoring, allowing for the direct observation of reaction pathways and the identification of short-lived intermediate species. This detailed mechanistic insight will enable the rational design of more efficient and selective synthetic protocols.
Expansion into Novel Material Science Applications and Functional Devices
While the current applications of this compound are still being explored, research into structurally similar alkoxybenzoic acids suggests significant potential in the field of material science. The unique molecular structure of these compounds, featuring a rigid aromatic core and flexible alkoxy chains, makes them promising candidates for the development of advanced materials with tunable properties.
One of the most promising future directions is in the realm of liquid crystals . The molecular shape of alkoxybenzoic acids allows them to self-assemble into ordered yet fluid phases, a key characteristic of liquid crystalline materials. nih.govchemicalbook.comtcichemicals.comresearchgate.net By incorporating this compound into liquid crystal formulations, it may be possible to create novel materials for applications in displays, sensors, and smart windows.
Furthermore, the carboxylic acid functional group of this compound provides a reactive handle for incorporation into polymers . This could lead to the development of new polymers with tailored thermal, mechanical, and optical properties for a range of applications, including advanced coatings, engineering plastics, and biomedical devices. nih.govscbt.comfishersci.cajk-sci.com
| Potential Application Area | Role of this compound |
| Liquid Crystal Displays | Component to modify optical and electrical properties. |
| Smart Materials | Building block for stimuli-responsive materials. |
| High-Performance Polymers | Monomer to enhance thermal stability and mechanical strength. |
Deeper Mechanistic Understanding of Complex Biochemical Interactions
Preliminary research on substituted benzoic acids has revealed a range of biological activities, including antimicrobial and enzyme inhibitory effects. researchgate.netekb.egnih.gov This suggests that this compound and its derivatives could have significant potential in pharmacology and agrochemistry. However, a deeper understanding of the molecular mechanisms underlying these biological activities is required.
Future research should focus on elucidating the specific biochemical pathways and molecular targets with which this compound interacts. This will involve a combination of in vitro and in vivo studies to:
Identify specific enzymes or receptors that are modulated by the compound.
Characterize the nature of the binding interactions at the molecular level.
Understand the structure-activity relationships that govern its biological effects.
Such mechanistic studies will be crucial for the rational design of new therapeutic agents or crop protection chemicals based on the this compound scaffold.
Computational Design of Enhanced Derivatives with Targeted Properties
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules with desired properties. In the context of this compound, computational approaches can be used to design and screen virtual libraries of derivatives with enhanced performance characteristics for specific applications.
By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can predict how modifications to the structure of this compound will affect its physical, chemical, and biological properties. This in silico approach can guide synthetic efforts, prioritizing the synthesis of compounds with the highest probability of success and reducing the time and cost associated with traditional trial-and-error experimentation.
Integration with High-Throughput Screening and Automated Synthesis Platforms
The exploration of the vast chemical space around the this compound scaffold requires efficient and rapid methods for synthesis and screening. High-throughput screening (HTS) and automated synthesis platforms offer the potential to dramatically accelerate the pace of research and discovery.
Future efforts in this area will likely involve the development of automated synthetic routes to generate large libraries of this compound derivatives. These libraries can then be rapidly screened for a variety of properties, such as biological activity or material performance, using HTS techniques. This integrated approach will enable the systematic exploration of structure-property relationships and the rapid identification of lead compounds for further development. The integration of artificial intelligence and robotic automation in chemical synthesis is a growing field that could significantly streamline the development of new molecules based on this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-diethoxybenzoic acid, and how can purity be optimized?
- Methodological Answer : A common synthesis involves iodination of diethoxybenzoic acid derivatives (e.g., 9,3,4-diethoxybenzoic acid) using iodine and silver trifluoroacetate in chloroform, yielding intermediates like 4,5-diethoxy-2-iodobenzoic acid . Subsequent steps may include acid chloride formation with oxalyl chloride in anhydrous dichloromethane. Purity optimization requires column chromatography, recrystallization, and validation via HPLC or NMR. Catalyst selection (e.g., palladium) and solvent choice (e.g., toluene) influence yield and byproduct formation .
Q. How should researchers validate the stability of this compound in biological matrices during biomonitoring studies?
- Methodological Answer : Stability assessments must include pre-analytical conditions (e.g., storage temperature, matrix pH) and analyte degradation kinetics. For urine-based studies, compare creatinine-adjusted and unadjusted concentrations to account for dilution variability. Document freeze-thaw cycles and use stabilizers (e.g., ascorbic acid) to prevent oxidative degradation. Contamination avoidance protocols, such as using glassware over plastics, are critical .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
- Methodological Answer : LC-MS/MS is preferred for sensitivity and specificity in complex matrices. Calibration curves should use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. For environmental water samples, solid-phase extraction (SPE) with C18 cartridges improves detection limits. Validate methods using spike-recovery experiments across relevant concentrations .
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental half-life be resolved?
- Methodological Answer : Discrepancies often arise from variable external factors (e.g., UV exposure, microbial activity). Conduct controlled degradation studies under standardized conditions (ISO/ASTM guidelines) and report parameters like pH, temperature, and light intensity. Use kinetic modeling (e.g., first-order decay) to compare half-lives across studies. Meta-analyses should weight data by methodological rigor (e.g., sample size, QC documentation) .
Q. What strategies improve reproducibility in catalytic reactions involving this compound derivatives?
- Methodological Answer : For Pd-catalyzed reactions (e.g., Heck cyclization), optimize ligand-to-metal ratios (e.g., P(o-tolyl)₃:Pd(OAc)₂) and reaction time/temperature profiles. Monitor reaction progress via TLC or in situ FTIR. Use high-purity solvents (e.g., anhydrous DMF) and inert atmospheres to suppress side reactions. Report catalyst turnover numbers (TON) and characterize products with HRMS and X-ray crystallography .
Q. How can researchers assess the biological activity of this compound while minimizing false positives?
- Methodological Answer : For antimicrobial or enzyme inhibition assays:
- Include positive (e.g., ampicillin) and negative (solvent-only) controls.
- Perform dose-response curves (IC₅₀/EC₅₀ calculations) with triplicate replicates.
- Validate target specificity using knockout microbial strains or enzyme isoforms.
- Use orthogonal assays (e.g., SPR for binding affinity, fluorescence assays for enzymatic activity) to confirm results .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Utilize QSAR models via platforms like EPI Suite for logP and pKa predictions. Molecular docking (AutoDock Vina) can screen for potential protein targets. DFT calculations (Gaussian, ORCA) predict vibrational spectra and reactive sites for electrophilic substitution. Cross-validate predictions with experimental data from PubChem or NIST Chemistry WebBook .
Data Analysis and Reporting
Q. How should researchers address temporal variability in exposure studies of this compound?
- Methodological Answer : Collect longitudinal samples (e.g., daily urine samples over a week) to capture intra-individual variability. Apply statistical adjustments (e.g., deattenuation) to correct for measurement error. Use mixed-effects models to partition within- and between-subject variance. Report intraclass correlation coefficients (ICC) and coefficients of variation (CV%) for transparency .
Q. What statistical methods are appropriate for comparing multiple treatment groups in toxicity studies?
- Methodological Answer : Dunnett’s test is recommended for comparing several treatments against a control group while controlling Type I error. For non-normal data, use Kruskal-Wallis with post-hoc Dunn’s test. Include effect size metrics (e.g., Cohen’s d) and 95% confidence intervals. Pre-register analysis plans to avoid data dredging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
